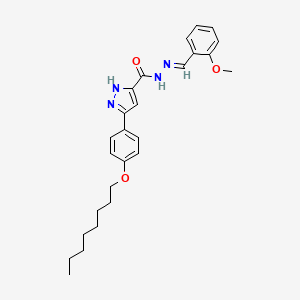![molecular formula C16H11ClN4O3S2 B11993098 2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993098.png)
2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiosemicarbazones This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Thiosemicarbazide Formation: The benzothiazole derivative is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate.
Condensation Reaction: The final step involves the condensation of the thiosemicarbazone intermediate with 5-chloro-2-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings or anticorrosive agents.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide involves several molecular targets and pathways:
Antimicrobial Activity: The compound is believed to inhibit microbial growth by interfering with essential enzymes and cellular processes. It may bind to bacterial DNA or proteins, disrupting replication and transcription.
Anticancer Activity: The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways. It may also inhibit key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-bromo-2-nitrophenyl)methylidene]acetohydrazide
- **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-fluoro-2-nitrophenyl)methylidene]acetohydrazide
- **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-methyl-2-nitrophenyl)methylidene]acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C16H11ClN4O3S2 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-11-5-6-13(21(23)24)10(7-11)8-18-20-15(22)9-25-16-19-12-3-1-2-4-14(12)26-16/h1-8H,9H2,(H,20,22)/b18-8+ |
InChI Key |
VZCFYSMPNLKYLE-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)

![4-[(4-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11993053.png)
![2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazono]methyl]benzoic acid](/img/structure/B11993056.png)


![4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11993068.png)
![(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
![(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11993089.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11993100.png)
acetate](/img/structure/B11993105.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993110.png)
